Negligible Hydrolysis by Oligopeptidase B Confers Superior Selectivity Over Broad-Spectrum Chymotrypsin Substrates
Glutaryl-Gly-Gly-Phe-AMC exhibits zero detectable hydrolysis after 30 min of incubation with recombinant oligopeptidase B from Trypanosoma brucei, whereas the enzyme efficiently cleaves dibasic substrates such as Cbz-Arg-Arg-AMC (kcat/Km = 528.6 s⁻¹·μM⁻¹) and Cbz-Gly-Gly-Arg-AMC (kcat/Km = 157.8 s⁻¹·μM⁻¹) [1]. This complete resistance to oligopeptidase B contrasts with Suc-Ala-Ala-Pro-Phe-AMC, which is reported to be cleaved by a broader range of serine proteases including cathepsin G, elastase, and carboxypeptidase Y [2]. The absence of oligopeptidase B cross-reactivity makes Glutaryl-Gly-Gly-Phe-AMC a preferred substrate when chymotrypsin-like activity must be discriminated from trypsin-like oligopeptidase activity in complex biological samples.
| Evidence Dimension | Hydrolysis by oligopeptidase B (kcat/Km) |
|---|---|
| Target Compound Data | No activity detected (30 min incubation) |
| Comparator Or Baseline | Cbz-Arg-Arg-AMC: kcat/Km = 528.6 s⁻¹·μM⁻¹; Cbz-Gly-Gly-Arg-AMC: kcat/Km = 157.8 s⁻¹·μM⁻¹ |
| Quantified Difference | Complete absence of hydrolysis vs. robust cleavage of arginine-containing substrates |
| Conditions | Recombinant T. brucei oligopeptidase B; 30 min incubation; Table I substrate panel |
Why This Matters
This selectivity gate eliminates false-positive signals from oligopeptidase B in tissue homogenates or cell lysates, directly improving assay specificity and data interpretability compared to broader-specificity substrates like Suc-AAPF-AMC.
- [1] Morty, R. E., Lonsdale-Eccles, J. D., Morehead, J., Caler, E. V., Mentele, R., Auerswald, E. A., Coetzer, T. H. T., Andrews, N. W., & Burleigh, B. A. (1999). Oligopeptidase B from Trypanosoma brucei, a new member of an emerging subgroup of serine oligopeptidases. Journal of Biological Chemistry, 274(37), 26149–26156. View Source
- [2] Tebu-Bio. Suc-Ala-Ala-Pro-Phe-AMC product description – cleaved by chymotrypsin, elastase, cathepsin G, carboxypeptidase Y, and peptidyl prolyl isomerase. View Source
